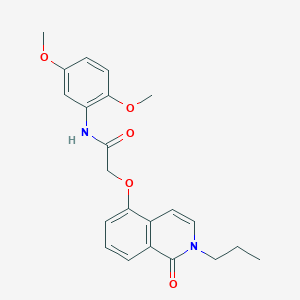![molecular formula C14H12N4O B2630368 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 81000-11-5](/img/structure/B2630368.png)
6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound that has been synthesized for various purposes . It is a subclass of heterocycles known as pyranopyrazoles . These compounds are composed of fused pyran and pyrazole rings and have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Synthesis Analysis
This compound can be synthesized through a one-pot, four-component reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile . Various catalysts have been used to facilitate this synthesis, including amorphous carbon-supported sulfonic acid (AC-SO3H) , disulfonic acid imidazolium chloroaluminate , and nano-eggshell/Ti (IV) . These methods offer advantages such as low cost, non-toxicity, short reaction times, and high yields .Molecular Structure Analysis
The molecular structure of this compound has been identified through 1H NMR and elemental analysis . It is composed of fused pyran and pyrazole rings . Further analysis of the molecular structure can be performed using techniques such as Fourier Transform Infrared spectroscopy, X-ray Diffraction, Field Emission Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and Thermo Gravimetric Analysis .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied extensively. For instance, it has been used in the synthesis of dihydropyrano[2,3-c]pyrazoles . It has also been found to function as a mixed-type inhibitor, exhibiting high efficiency as a corrosion inhibitor for the dissolution prevention of carbon steel in 1M HCl medium .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its melting point and FT-IR spectrum have been reported . Further analysis can be performed using mass spectral data .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been synthesized through various methods, including one-pot three-component condensation processes. Sulfamic acid catalysis in ethanol has been utilized for a clean and simple synthesis, yielding good to excellent results (Shinde et al., 2008). Eco-friendly approaches for synthesis have also been explored, such as ultrasound irradiation in aqueous medium (Zou et al., 2013).
Corrosion Inhibition
- Derivatives of this compound, specifically AMPC and ACPC, have demonstrated significant potential as inhibitors for mild steel corrosion in HCl solution. These derivatives have shown high inhibition efficiency, which increases with concentration and decreases with temperature (Yadav et al., 2016).
Antimicrobial and Antitumor Agents
- A series of derivatives from this compound have been synthesized with notable antitumor and antimicrobial properties. Some derivatives exhibited high activity against human cancer cell lines and various bacteria, showing potential as pharmaceutical agents (Hafez & El-Gazzar, 2015).
Heterocyclic Synthesis
- This compound has been used as a building block for the development of various biologically significant heterocyclic compounds. Its reactivity and versatility in synthesis have been highlighted, contributing to the advancement in synthetic organic chemistry (Patel, 2017).
Spectroscopic and Structural Analysis
- Spectroscopic and structural investigations of derivatives have been conducted, combining experimental and computational methods. These studies have provided insights into the molecular structure and potential pharmaceutical applications, particularly in drug discovery (Kumar et al., 2020).
Green Chemistry Approaches
- There has been a focus on developing green chemistry methods for synthesizing derivatives. This includes catalyst-free synthesis in aqueous medium and using non-toxic bases, highlighting the environmental friendliness and cost-effectiveness of these approaches (Ilovaisky et al., 2014).
Mecanismo De Acción
Mode of Action
It is synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s synthesized via a multi-component reaction, which is a crucial method for the organic synthesis of various complex molecules
Result of Action
Compounds with similar structures are known for their anti-microbial, anti-inflammatory, anti-cancer, bactericidal, molluscicidal, and kinase inhibitory activities .
Action Environment
Its synthesis has been achieved under environmentally friendly and pollution-free green protocols .
Direcciones Futuras
The synthesis and study of this compound and related pyranopyrazoles have significant potential for future research. Their diverse structural significance and biological activities make them interesting templates for use in medicinal chemistry . Furthermore, the development of new synthetic strategies using easily accessible heterogeneous catalysts is an area of ongoing research interest .
Análisis Bioquímico
Biochemical Properties
6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for many cellular functions . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways that are vital for cell communication and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death . Moreover, this compound can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors, proteins that help turn specific genes on or off by binding to nearby DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various xenobiotics and endogenous compounds . This interaction can affect the metabolic flux and levels of metabolites, influencing the overall metabolic state of the cell . Additionally, this compound can modulate the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . This compound’s distribution within tissues is also influenced by its affinity for specific cell types and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . In the nucleus, it can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, it can affect mitochondrial function and induce apoptosis .
Propiedades
IUPAC Name |
6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-8-11-12(9-5-3-2-4-6-9)10(7-15)13(16)19-14(11)18-17-8/h2-6,12H,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPHPVPLGMSODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2630287.png)


![(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2630290.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630293.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2630296.png)


![N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2630302.png)
![tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2630304.png)

![2-(2,4-dimethylphenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2630306.png)
